molecular formula C12H10ClN B14138847 4-(3-Chlorophenyl)-2-methylpyridine CAS No. 4385-84-6

4-(3-Chlorophenyl)-2-methylpyridine

Cat. No.: B14138847
CAS No.: 4385-84-6
M. Wt: 203.67 g/mol
InChI Key: CEZXUGDAKIFYOD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chlorophenyl group at the 4-position and a methyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form 3-chlorophenyl-2-propanone. This intermediate is then subjected to a cyclization reaction with ammonia or a primary amine to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Chlorophenyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-2-methylpyridine: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Fluorophenyl)-2-methylpyridine: Contains a fluorine atom in place of chlorine.

    4-(3-Methoxyphenyl)-2-methylpyridine: Features a methoxy group instead of chlorine

Uniqueness

4-(3-Chlorophenyl)-2-methylpyridine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

4385-84-6

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-7-11(5-6-14-9)10-3-2-4-12(13)8-10/h2-8H,1H3

InChI Key

CEZXUGDAKIFYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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